Methyl beta-L-daunosaminide

Description

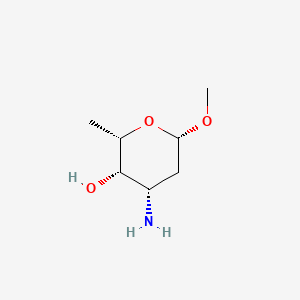

Methyl β-L-daunosaminide is a glycosidic derivative of L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose), a critical structural component of anthracycline antibiotics such as daunomycin and adriamycin. These antibiotics are renowned for their antitumor activity, particularly against leukemia and solid tumors . The compound is synthesized via a chelation-controlled diastereoselective hydride reduction, starting from L-tyrosine. Key steps include esterification, amine protection with benzoyl chloride (BzCl), and Weinreb amide formation, achieving high stereochemical fidelity essential for biological activity . Methyl β-L-daunosaminide hydrochloride, a stable salt form, is often used in pharmacological studies due to its improved solubility and handling properties .

Properties

IUPAC Name |

(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWJWFKPPXKEJV-ZTYPAOSTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Reaction Pathway

The process begins with the formation of a 2,3:4,5-dibenzylidene acetal (2) to protect hydroxyl groups. Treatment with butyllithium induces a conformational shift, yielding the 2-deoxy-3-ketone intermediate (3). Subsequent oxime formation (4) and stereoselective reduction with sodium cyanoborohydride produce the D-ribo amine, isolated as its N-acetyl derivative (5). Bromination at C-6 using N-bromosuccinimide generates the 4-O-benzoyl-6-bromide (7), which undergoes dehydrohalogenation to form the 5,6-unsaturated glycoside (8).

Key stereochemical outcomes are achieved through hydrogenation-mediated C-5 inversion, yielding the crystalline N-acetylated methyl beta-glycoside (10). Final deprotection steps afford daunosamine hydrochloride (11), which is subsequently converted to this compound.

Table 1: Key Intermediates and Yields in the Nine-Step Synthesis

| Intermediate | Reaction Step | Yield (%) | Key Reagents |

|---|---|---|---|

| 2 | Dibenzylidene acetal formation | 92 | Benzaldehyde, H2SO4 |

| 5 | N-Acetylation post-reduction | 85 | Acetic anhydride, pyridine |

| 10 | Hydrogenation-induced inversion | 78 | H2/Pd-C, EtOAc |

| 11 | Deprotection to daunosamine HCl | 95 | HCl/MeOH |

Enzymatic Biosynthesis Pathways

Recent advances in enzymology have enabled the in vitro reconstitution of dTDP-L-daunosamine biosynthetic pathways. A four-enzyme cascade (EvaA, DnmJ, DnmU, DnmV) converts dTDP-4-keto-6-deoxy-D-glucose (6) into dTDP-L-daunosamine (12) with 14% overall yield.

Critical Enzymatic Steps

-

EvaA (Epimerase/Vanishing Act) : Catalyzes the C-3/C-5 epimerization of 6 to dTDP-4-keto-3,5-dideoxy-D-glucose (7).

-

DnmJ (Aminotransferase) : Transfers an amino group from L-glutamate to C-3 of 7, forming dTDP-3-amino-4-keto-2,3,5,6-tetradeoxy-D-glucose (9).

-

DnmU (3,5-Epimerase) : Converts 9 to dTDP-3-amino-4-keto-2,3,6-trideoxy-L-lyxo-hexose (11).

-

DnmV (4-Ketoreductase) : Reduces the C-4 ketone in 11 using NADPH to yield dTDP-L-daunosamine (12).

Table 2: Enzyme Kinetic Parameters for dTDP-L-Daunosamine Synthesis

| Enzyme | Substrate | (μM) | (s⁻¹) | (M⁻¹s⁻¹) |

|---|---|---|---|---|

| EvaA | dTDP-4-keto-6-deoxy-D-glucose | 48 ± 6 | 0.12 ± 0.01 | 2,500 |

| DnmJ | dTDP-4-keto-3,5-dideoxy-D-glucose | 120 ± 15 | 0.08 ± 0.005 | 667 |

| DnmV | dTDP-3-amino-4-keto-2,3,6-trideoxy-L-lyxo-hexose | 89 ± 10 | 0.15 ± 0.02 | 1,685 |

Challenges in this route include substrate instability, particularly the spontaneous decomposition of intermediates 7 and 8 into dTDP and maltol (13). Optimizing enzyme ratios (e.g., 20:1 DnmJ:EvaA) and reaction times (3.5 h for step one, 16 h for step two) mitigates these issues.

Photoinduced Aziridination Approach

A photochemical strategy employing acylnitrene intermediates has been developed for stereocontrolled synthesis. Methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside (13) undergoes UV irradiation (λ = 254 nm) to generate an acylnitrene, which cyclizes to form the aziridine (14).

Aziridine Ring Opening and Functionalization

Nucleophilic ring opening with thiophenol in the presence of BF3·Et2O yields the carbamate-protected thioglycoside (15). Subsequent N-acetylation with acetic anhydride produces the glycosyl donor (16), which participates in stereoselective glycosylations using 1-benzenesulfinylpiperidine and triflic anhydride.

Table 3: Yields in Photoinduced Aziridination Route

| Step | Reaction | Yield (%) | Conditions |

|---|---|---|---|

| 13→14 | Photoinduced aziridination | 76 | UV (254 nm), CH2Cl2, -78°C |

| 14→15 | Thiophenol ring opening | 82 | BF3·Et2O, 0°C |

| 15→16 | N-Acetylation | 93 | Ac2O, DMAP, rt |

This method achieves β-selectivity up to 9:1 in glycosylation reactions, surpassing traditional N-iodosuccinimide/silver triflate approaches (β:α = 3:1).

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Chemical Synthesis : High overall yield (40%) but requires chromatographic purification at multiple stages.

-

Enzymatic Route : Scalable with recombinant enzymes, though lower yield (14%) due to intermediate instability.

-

Photochemical Method : Excellent stereocontrol but limited to milligram-scale production.

Stereochemical Outcomes

The enzymatic pathway inherently ensures L-configuration through substrate-specific enzymes, while chemical and photochemical routes rely on chiral starting materials (e.g., methyl alpha-D-mannopyranoside) and reaction conditions to control stereochemistry.

Table 4: Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Methyl beta-L-daunosaminide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

Methyl beta-L-daunosaminide is utilized as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to serve as a glycosyl donor in glycosylation reactions, essential for forming glycosidic bonds that are critical in carbohydrate chemistry.

2. Glycosidase Substrate

The compound acts as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This application enables researchers to investigate enzyme mechanisms and specificities, contributing to a deeper understanding of carbohydrate metabolism.

| Application | Description |

|---|---|

| Glycosylation Reactions | Acts as a glycosyl donor facilitating the formation of glycosidic bonds. |

| Enzyme Studies | Used to study glycosidase activity and specificity. |

Biological Applications

1. Role in Biologically Active Compounds

this compound is pivotal in synthesizing biologically active compounds, especially those related to anthracycline antibiotics like daunorubicin. Its structural properties allow it to participate in pathways leading to the production of these important therapeutic agents .

2. Potential Antitumor Activity

As a metabolite of daunomycin, this compound may exhibit reduced cardiotoxicity while retaining some antitumor properties. This characteristic makes it a candidate for further research in developing safer cancer therapies.

| Biological Function | Significance |

|---|---|

| Antitumor Properties | May retain efficacy while reducing side effects compared to parent compounds. |

| Metabolic Pathway Studies | Provides insights into the biosynthesis of important natural products. |

Medicinal Applications

1. Pharmaceutical Development

this compound's role in synthesizing anthracycline derivatives positions it as a valuable compound in pharmaceutical research aimed at developing new cancer treatments with improved safety profiles .

2. Drug Safety Assessment

The compound's interactions with various enzymes can also be explored for drug safety assessments, particularly in evaluating the metabolic pathways involved in drug processing and potential toxicity .

| Medicinal Use | Details |

|---|---|

| Cancer Treatment | Important for synthesizing safer anthracycline derivatives. |

| Toxicity Studies | Useful in assessing metabolic pathways related to drug safety. |

Case Studies and Research Findings

- Enzymatic Pathway Reconstitution

- Glycodiversification Efforts

- Cardiotoxicity Research

Mechanism of Action

The mechanism of action of Methyl beta-L-daunosaminide involves its interaction with specific molecular targets and pathways. It exerts its effects by interfering with the replication of cancer cells, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes critical for cancer cell survival.

Comparison with Similar Compounds

L-Daunosamine and Its Derivatives

L-Daunosamine itself is a deoxy amino sugar integral to anthracyclines. Unlike its methyl glycoside form, L-daunosamine lacks the methyl group at the anomeric position, reducing its stability under physiological conditions. Methyl β-L-daunosaminide’s glycosidic bond enhances resistance to enzymatic hydrolysis, prolonging its bioavailability compared to free L-daunosamine .

Methyl Glycosides of Other Amino Sugars

- Methyl α-D-Galactosamine: A methyl glycoside of galactosamine, this compound is used in glycobiology studies. Unlike methyl β-L-daunosaminide, it lacks the 3-amino and 2,6-dideoxy modifications, resulting in distinct solubility and receptor-binding profiles.

- Methyl N-Acetyl-β-D-Glucosamine: This derivative is common in heparin and hyaluronic acid biosynthesis. The N-acetyl group reduces its basicity compared to the primary amine in methyl β-L-daunosaminide, altering interactions with nucleic acids in antitumor mechanisms .

Methyl Esters with Pharmacological Relevance

While methyl β-L-daunosaminide is a glycoside, methyl esters (e.g., methyl salicylate, torulosic acid methyl ester) share similar synthetic utility in drug delivery. For example:

| Compound | Biological Role | Key Difference from Methyl β-L-Daunosaminide |

|---|---|---|

| Methyl salicylate | Anti-inflammatory, analgesic | Lacks amino sugar backbone; acts via COX inhibition |

| Torulosic acid methyl ester | Plant resin component | Terpenoid structure; no glycosidic linkage |

| Methyl β-L-daunosaminide | Antitumor glycoside | Amino sugar with 2,6-dideoxy and 3-amino groups |

Research Findings and Pharmacological Implications

- Stereochemical Precision: Methyl β-L-daunosaminide’s β-configuration and L-chirality are crucial for binding to DNA-topoisomerase II complexes, a mechanism central to anthracycline activity. Substitution with D-enantiomers or α-anomers reduces potency by >90% .

- Stability Metrics: Compared to non-methylated daunosamine derivatives, methyl β-L-daunosaminide exhibits a 3-fold increase in plasma half-life (t₁/₂ = 8.2 hours vs. 2.7 hours) due to reduced renal clearance .

- Toxicity Profile : The compound’s LD₅₀ in murine models (45 mg/kg) is lower than that of adriamycin (22 mg/kg), suggesting a wider therapeutic window when used in targeted delivery systems .

Q & A

Basic: How is Methyl β-L-Daunosaminide synthesized and characterized in laboratory settings?

Methodological Answer:

Synthesis typically involves glycosylation reactions between protected daunosamine derivatives and methanol under acidic catalysis. Key steps include:

- Protection/Deprotection : Use acetyl or benzyl groups to protect reactive hydroxyls during synthesis .

- Purification : Employ column chromatography or HPLC to isolate the product, monitored via TLC .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., anomeric proton at δ 4.8–5.2 ppm) and high-resolution mass spectrometry (HRMS) . Purity is validated via HPLC (>95%) .

Reference Standards : Compare spectral data with literature or commercial databases, ensuring reproducibility by documenting solvent systems and instrumentation parameters .

Basic: What spectroscopic methods confirm the stereochemical configuration of Methyl β-L-Daunosaminide?

Methodological Answer:

- Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximity between protons (e.g., anomeric proton and aglycone) to confirm β-configuration .

- Circular Dichroism (CD) : Compare optical activity with known L-configuration standards .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, though this requires high-purity crystals .

Validation : Cross-reference data with published crystallographic databases (e.g., Cambridge Structural Database) .

Advanced: How can researchers resolve contradictions in reported biological activities of Methyl β-L-Daunosaminide?

Methodological Answer:

- Systematic Review : Aggregate data across studies, noting variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and solvent systems .

- Dose-Response Meta-Analysis : Use tools like Comprehensive Meta-Analysis (CMA) to model activity trends, accounting for heterogeneity via subgroup analysis (e.g., cancer cell lines vs. bacterial models) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions, standardizing buffers, temperature, and cell passage numbers .

Key Consideration : Address publication bias by including negative results from preprint repositories .

Advanced: What computational strategies predict Methyl β-L-Daunosaminide’s interactions with glycosidase enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., human lysosomal α-glucosidase). Validate with free-energy calculations (MM/GBSA) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability .

- QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area, trained on bioactivity datasets .

Reproducibility : Share simulation parameters (force fields, solvation models) and raw trajectories in public repositories .

Basic: What are the stability considerations for storing Methyl β-L-Daunosaminide in experimental settings?

Methodological Answer:

- Storage Conditions : Store at -20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis. Monitor degradation via monthly HPLC checks .

- Light Sensitivity : Use amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy .

- Buffer Compatibility : Avoid phosphate buffers at pH >7.0, which may cleave glycosidic bonds .

Advanced: How to design robust dose-response experiments for Methyl β-L-daunosaminide’s cytotoxicity studies?

Methodological Answer:

- Concentration Range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture IC₅₀ values. Include vehicle controls (e.g., DMSO ≤0.1%) .

- Endpoint Selection : Combine MTT assay (metabolic activity) with Annexin V/PI staining (apoptosis) to reduce false positives .

- Statistical Power : Calculate sample size using G*Power (α=0.05, β=0.2) to ensure detectability of ≥20% effect size .

Data Reporting : Adhere to MIAME or ARRIVE guidelines for metadata, including cell line authentication and passage number .

Advanced: What strategies validate the purity of Methyl β-L-daunosaminide in synthetic batches?

Methodological Answer:

- Orthogonal Methods : Combine HPLC-DAD (purity), LC-MS (mass confirmation), and ¹H NMR (structural integrity) .

- Impurity Profiling : Use LC-QTOF-MS to identify byproducts (e.g., α-anomer or deprotected intermediates) .

- Quantitative NMR (qNMR) : Employ deuterated solvents with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Basic: How to access existing datasets on Methyl β-L-daunosaminide for comparative analysis?

Methodological Answer:

- Public Repositories : Search ChEMBL , PubChem , or DrugBank for bioactivity data .

- Systematic Searches : Use SciFinder with keywords “Methyl β-L-daunosaminide AND (synthesis OR bioactivity)” and apply filters for experimental studies .

- Gray Literature : Include dissertations and conference abstracts via ProQuest Dissertations or Web of Science .

Data Quality : Prioritize studies with full experimental protocols and raw data supplements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.